molecular formula C9H16N4 B13313197 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B13313197
M. Wt: 180.25 g/mol
InChI Key: MFKMJOBNRWGHEG-UHFFFAOYSA-N
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Description

7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine class, a notable scaffold in medicinal chemistry known for its versatile biological activities . This specific amine-functionalized derivative serves as a valuable building block in drug discovery and pharmaceutical research, particularly in the development of targeted cancer therapies . The core pyrazolo[1,5-a]pyrimidine structure is a fused bicyclic system featuring a pyrazole ring fused with a pyrimidine ring, and substitutions like the ethyl and methyl groups at the 6 and 7 positions, along with the amine group at the 3 position, are critical for modulating the compound's electronic properties, lipophilicity, and ultimate interaction with biological targets . Pyrazolo[1,5-a]pyrimidines have been identified as potent protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy by blocking aberrant signaling pathways that drive oncogenesis . These compounds can act as ATP-competitive inhibitors, disrupting the phosphorylation processes that are hallmarks of many cancers . Derivatives of this chemical class have shown promise in inhibiting kinases such as CK2, EGFR, B-Raf, and MEK, which are particularly relevant in non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, the pyrazolo[1,5-a]pyrimidine core is a recognized pharmacophore in other therapeutic areas, including the development of antituberculosis agents and anti-inflammatory drugs . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

7-ethyl-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C9H16N4/c1-3-8-6(2)4-11-9-7(10)5-12-13(8)9/h5-6,8,11H,3-4,10H2,1-2H3

InChI Key

MFKMJOBNRWGHEG-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CNC2=C(C=NN12)N)C

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a preferred method for preparing pyrazolo[1,5-a]pyrimidines due to its efficiency, speed, and environmental benefits. This method involves reacting 3-amino-1H-pyrazoles with aldehydes and β-dicarbonyl compounds under microwave conditions, which significantly reduces reaction times and enhances yields.

Table 1: Microwave-Assisted Synthesis Conditions

Reactants Conditions Yield
3-Amino-1H-pyrazole, Aldehyde, β-Dicarbonyl Compound Microwave, Solvent-Free or Minimal Solvent, 1-5 minutes 80-95%

Conventional Heating Methods

Conventional heating methods, such as refluxing in ethanol or acetic acid, are also used but are less efficient compared to microwave-assisted synthesis. These methods often require longer reaction times and may lead to more by-products.

Table 2: Conventional Heating Conditions

Reactants Conditions Yield
3-Amino-1H-pyrazole, Aldehyde, β-Dicarbonyl Compound Reflux in Ethanol or Acetic Acid, Several Hours 60-80%

Specific Synthesis of 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

While specific literature on the synthesis of This compound is limited, it can be inferred that a similar approach to other pyrazolo[1,5-a]pyrimidines would be applicable. This might involve reacting a suitably substituted 3-amino-1H-pyrazole with an appropriate ethyl-containing β-dicarbonyl compound under microwave or conventional heating conditions.

Analysis and Characterization

The characterization of pyrazolo[1,5-a]pyrimidines typically involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compounds. X-ray diffraction can also be used for solid-state structural analysis.

Table 3: Characterization Techniques

Technique Purpose
1H and 13C NMR Structural Confirmation
Mass Spectrometry Molecular Weight and Purity
X-ray Diffraction Solid-State Structure

Research Findings and Applications

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors in cancer treatment and as antitubercular agents. The structural diversity and functional richness of these compounds make them promising candidates for various pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The pyrazolo[1,5-a]pyrimidine core allows for extensive functionalization, leading to diverse derivatives with distinct properties. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Weight Key Properties Applications
7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine (Target) - 6-Methyl
- 7-Ethyl
- 3-Amino
180.24 (C₉H₁₆N₄) Moderate polarity due to amino group; potential for hydrogen bonding. Kinase inhibitors, intermediates
7-Amino-6-cyano-5-(4-methoxyphenyl)-N-phenyl derivative (10a) - 6-Cyano
- 5-(4-Methoxyphenyl)
- 3-Carboxamide
484.52 (C₂₇H₂₄N₆O₂) High molecular weight; aromatic substitution enhances lipophilicity. Cytotoxicity studies
5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl) derivative (153) - 3-Bromo
- 5-Biphenyl
- 7-Amino with pyridinylmethyl substitution
456.08 (C₂₄H₁₉BrN₅) Bromine enhances electrophilicity; biphenyl group increases steric bulk. Anticancer agents
7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine - 7-Difluoromethyl
- 3-Amino
188.18 (C₇H₁₀F₂N₄) Fluorine atoms improve metabolic stability and bioavailability. Drug discovery
tert-Butyl N-{6-methylpyrazolo[1,5-a]pyrimidin-3-yl}carbamate - 6-Methyl
- 3-(tert-Butyl carbamate)
252.32 (C₁₁H₁₅N₅O₂) Carbamate protecting group enhances solubility; used in peptide coupling. Synthetic intermediates

Structural and Electronic Effects

  • Electron-Withdrawing Groups (e.g., cyano in 10a): Increase reactivity toward nucleophilic attack, useful in further functionalization .
  • Aromatic Substituents (e.g., biphenyl in 153): Enhance π-π stacking interactions with biological targets, improving binding affinity .
  • Amino Group: A common feature in all analogues, enabling hydrogen bonding and salt formation for solubility optimization.

Key Research Findings

  • Regioselectivity : Substituent position (e.g., ethyl at C7 vs. methyl at C6) significantly impacts molecular conformation and bioactivity. For example, tert-butyl carbamate derivatives () prioritize steric protection over electronic effects .
  • Thermal Stability : Compounds with halogen substituents (e.g., bromine in 153) exhibit higher melting points (221–223°C) due to increased intermolecular forces .
  • Synthetic Challenges : Bulky substituents (e.g., biphenyl) require optimized reaction conditions to avoid side products, as seen in multicomponent syntheses .

Biological Activity

7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₁₆N₄
  • Molecular Weight : 180.25 g/mol
  • CAS Number : 1691657-74-5

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has shown promise in several studies.

Anticancer Activity

Studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound exhibited IC₅₀ values ranging from 0.59 to 4.75 μM against different cancer cell lines such as MCF7 (breast cancer) and K562 (chronic myeloid leukemia) .
Cell LineIC₅₀ (μM)
MCF70.59
SKBR31.30
K5623.25
HEL (acute leukemia)1.00

The mechanism of action for this compound appears to involve the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. In particular:

  • Dihydroorotate Dehydrogenase (DHODH) : This enzyme has been identified as a target for the treatment of malignancies. The compound shows competitive inhibition against DHODH, leading to reduced nucleotide synthesis and subsequent cancer cell death .

Anti-inflammatory Properties

In addition to its anticancer effects, preliminary studies suggest that this pyrazolo[1,5-a]pyrimidine derivative may exhibit anti-inflammatory activity. This is particularly relevant in conditions where inflammation contributes to disease progression.

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines in clinical settings:

  • Case Study in Leukemia : A study involving patients with chronic myeloid leukemia treated with derivatives of pyrazolo[1,5-a]pyrimidines reported a significant reduction in leukemic cell counts following treatment with compounds similar to the one discussed .
  • Breast Cancer Treatment : Patients with advanced breast cancer showed improved outcomes when treated with a regimen including pyrazolo[1,5-a]pyrimidine derivatives, indicating their potential role in combination therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions, where aminopyrazole precursors react with electrophiles (e.g., β-ketoesters or enamines) under controlled pH and temperature. For example, refluxing in ethanol with a base (e.g., triethylamine) facilitates cyclization. Yield optimization requires adjusting solvent polarity (e.g., dichloromethane for solubility) and monitoring reaction time to avoid side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; 1H and 13C) is essential for confirming substituent positions and ring saturation. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. What preliminary biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Pyrazolo[1,5-a]pyrimidine analogs exhibit kinase inhibition (e.g., targeting EGFR or CDK2) and antimicrobial activity. Initial screening involves in vitro assays:

  • Kinase inhibition : Fluorescence-based assays using ATP analogs.
  • Antimicrobial activity : Broth microdilution to determine MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How do structural modifications at positions 6 and 7 influence the compound’s biological activity?

  • Methodological Answer : Substituents at position 7 (e.g., ethyl groups) enhance steric bulk, improving target binding, while methyl groups at position 6 increase metabolic stability. Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varying substituents and testing them in dose-response assays. For example, replacing ethyl with cyclopropyl at position 7 reduces kinase affinity by 40% .

Q. What strategies resolve contradictions in biological data across different studies?

  • Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate findings by:

  • Standardizing assay protocols (e.g., fixed ATP levels).
  • Cross-validating with orthogonal methods (e.g., SPR for binding affinity).
  • Computational docking to compare binding modes across analogs .

Q. How can pharmacokinetic properties (e.g., bioavailability) be improved for this compound?

  • Methodological Answer : Modify logP via substituent engineering (e.g., introducing hydrophilic groups like -OH or -COOH). In vivo studies in rodent models assess bioavailability:

  • Oral administration : Measure plasma concentration via LC-MS/MS.
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites for deuteration or fluorination .

Q. What multi-step synthetic pathways enable functionalization at position 3 for targeted drug delivery?

  • Methodological Answer : Introduce click chemistry handles (e.g., azide groups) at position 3 via nucleophilic substitution. Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches targeting moieties (e.g., folate). Monitor reaction progress with TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

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